molecular formula C18H16ClF3N4O3 B4581758 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4581758
M. Wt: 428.8 g/mol
InChI Key: KUBTZFPJIUSKCF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a chlorotrifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the following steps:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then functionalized with the nitrophenyl and chlorotrifluoromethylphenyl groups through nucleophilic substitution reactions. These reactions often require the use of polar aprotic solvents and elevated temperatures to achieve high yields.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorotrifluoromethylphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both a nitrophenyl and a chlorotrifluoromethylphenyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4O3/c19-15-6-1-12(18(20,21)22)11-16(15)23-17(27)25-9-7-24(8-10-25)13-2-4-14(5-3-13)26(28)29/h1-6,11H,7-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBTZFPJIUSKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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